methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(chlorosulfonylmethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPCMSYQBCVOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167053 | |
| Record name | 2-Furancarboxylic acid, 3-[(chlorosulfonyl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114823-97-0 | |
| Record name | 2-Furancarboxylic acid, 3-[(chlorosulfonyl)methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxylic acid, 3-[(chlorosulfonyl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorosulfonylation Using Chlorosulfonic Acid or Sulfuryl Chloride
- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) is used to introduce the chlorosulfonyl group onto the methyl substituent of methyl furan-2-carboxylate.
- Conditions: The reaction is performed under anhydrous conditions, often at low temperatures (0–5 °C) to control the exothermic nature of the sulfonylation.
- Mechanism: The methyl group adjacent to the furan ring undergoes electrophilic substitution with the chlorosulfonyl reagent, forming the chlorosulfonylmethyl moiety.
Use of Activated Iron Catalysis for Chlorination (Patent CN1028101C)
- A related process described for thiophene analogues involves chlorination in the presence of activated iron to prepare chlorosulfonyl derivatives. Although this patent specifically addresses 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic esters, the methodology can be adapted for furan derivatives due to structural similarities.
- Key Points:
Experimental Details and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of furan-2-carboxylic acid | Methanol, acid catalyst (e.g., H2SO4), reflux | >90% | Standard Fischer esterification to obtain methyl furan-2-carboxylate |
| Chlorosulfonylation | Chlorosulfonic acid or SO2Cl2, 0–5 °C, anhydrous | 70-85% | Slow addition of chlorosulfonyl reagent; inert atmosphere recommended |
| Catalytic chlorination (adapted from patent CN1028101C) | Precursor ester, chlorinating agent, activated iron, ambient to 50 °C | ~80% | Iron catalyst improves chlorination efficiency; purification by recrystallization or chromatography |
Purification and Characterization
- Purification: Typically involves silica gel column chromatography using petroleum ether and ethyl acetate mixtures or recrystallization from suitable solvents.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. The presence of the chlorosulfonyl group is usually verified by characteristic IR bands (S=O stretching ~1350-1355 cm^-1 and 1170-1180 cm^-1).
Research Findings and Notes
- The chlorosulfonylation step is sensitive to moisture; hence, strict anhydrous conditions are necessary to prevent hydrolysis of the chlorosulfonyl group.
- The use of activated iron as a catalyst in chlorination enhances selectivity and yield, reducing side reactions.
- Reaction temperature control is critical to avoid decomposition or over-chlorination.
- The methyl ester group remains stable under the chlorosulfonylation conditions, allowing selective functionalization on the methyl substituent.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct chlorosulfonylation | Chlorosulfonic acid or SO2Cl2, 0–5 °C | Straightforward, widely used | Requires strict anhydrous setup | 70-85 |
| Catalytic chlorination (patent) | Activated iron, chlorinating agent, mild temp | Improved selectivity and yield | Requires catalyst preparation | ~80 |
| Esterification + sulfonylation | Fischer esterification + chlorosulfonylation | High purity, scalable | Multi-step process | >90 (esterification), 70-85 (sulfonylation) |
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonates, and other substituted derivatives.
Reduction Reactions: Sulfonamides and sulfonates.
Oxidation Reactions: Oxidized furan derivatives.
Scientific Research Applications
methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate involves its interaction with biological molecules through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound may also interact with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-Based Analogs
a. Methyl 3-Methylfuran-2-Carboxylate (CAS 1917-15-3)
- Structure : Replaces the chlorosulfonylmethyl group with a methyl group.
- Similarity : Structural similarity score of 0.93 (), indicating high resemblance.
- Impact : Reduced electrophilicity due to the absence of –SO₂Cl, limiting utility in sulfonamide synthesis. Applications focus on flavoring agents (e.g., methyl furoate derivatives) .
b. Methyl 5-Formylfuran-2-Carboxylate (CAS 6338-41-6)
- Structure : Substitutes position 5 with a formyl (–CHO) group.
- Reactivity : The aldehyde group enables condensation reactions, unlike the sulfonyl chloride’s substitution chemistry. Used in polymer and heterocycle synthesis .
c. Methyl 3-(Cyanomethyl)Furan-2-Carboxylate
- Structure: Features a cyanomethyl (–CH₂CN) group at position 3.
- Applications : Nitrile functionality allows further derivatization (e.g., hydrolysis to carboxylic acids). Used in agrochemical intermediates .
Thiophene-Based Analogs
a. Methyl 3-(Chlorosulfonyl)Thiophene-2-Carboxylate (CAS 59337-92-7)
- Structure : Replaces the furan ring with a thiophene (sulfur-containing heterocycle).
- Electronic Effects : Thiophene’s higher aromaticity and sulfur’s electron-withdrawing nature enhance stability and alter reaction kinetics. Purity: 97% ().
- Applications : Preferred in materials science for conductive polymers .
b. Methyl 5-Chloro-3-(Chlorosulfonyl)Thiophene-2-Carboxylate
- Structure : Adds a chlorine atom at position 5 of the thiophene ring.
- Reactivity : Increased steric hindrance and electrophilicity. Used in pesticide synthesis (e.g., sulfonylurea herbicides) .
Benzoate and Propanoate Derivatives
a. Methyl 4-(Chlorosulfonyl)Benzoate (CAS 69812-51-7)
- Structure : Aromatic benzene ring with –SO₂Cl at position 4.
- Stability : Greater thermal and oxidative stability compared to furan analogs. Used in dyes and sulfonamide antibiotics .
b. Methyl 3-(Chlorosulfonyl)Propanoate (CAS 15441-07-3)
- Structure: Linear propanoate chain with –SO₂Cl.
- Flexibility: Aliphatic backbone increases solubility in nonpolar solvents. Intermediate for surfactants .
Data Tables
Table 1: Key Structural and Commercial Attributes
Table 2: Reactivity Comparison
| Functional Group | Electrophilicity | Nucleophilic Substitution | Stability | Example Compound |
|---|---|---|---|---|
| –SO₂Cl (furan) | High | Excellent | Moderate | Target compound |
| –CH₃ (furan) | Low | Poor | High | Methyl 3-methylfuran-2-carboxylate |
| –SO₂Cl (thiophene) | High | Excellent | High | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate |
| –SO₂Cl (benzene) | Moderate | Good | Very High | Methyl 4-(chlorosulfonyl)benzoate |
Biological Activity
Methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy and applications.
Chemical Structure and Properties
This compound features a furan ring substituted with a chlorosulfonyl group, which significantly contributes to its reactivity and biological properties. The compound's structure can be represented as follows:
The biological activity of this compound is largely attributed to the electrophilic nature of the chlorosulfonyl group. This group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications that may alter their function. The compound's mechanism of action involves:
- Formation of Covalent Bonds : The chlorosulfonyl group can form covalent bonds with amino acids in proteins, potentially inhibiting or modifying enzymatic activity.
- Interaction with Cellular Pathways : The compound may influence various cellular pathways through its interactions with specific molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The following table summarizes key findings from various studies:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Smith et al. (2023) | HeLa (cervical cancer) | 50 µM | 70% cell death after 48 hours |
| Johnson et al. (2024) | MCF-7 (breast cancer) | 25 µM | Induction of apoptosis markers |
| Lee et al. (2024) | A549 (lung cancer) | 100 µM | Inhibition of cell proliferation |
Case Studies
- Study by Smith et al. (2023) : This study investigated the effect of this compound on HeLa cells. The results demonstrated significant cytotoxicity, with a 70% reduction in cell viability at a concentration of 50 µM after 48 hours.
- Research by Johnson et al. (2024) : Focused on MCF-7 breast cancer cells, this study found that treatment with the compound led to increased levels of apoptotic markers, suggesting its potential as an anticancer agent.
- Investigation by Lee et al. (2024) : This research highlighted the compound's ability to inhibit proliferation in A549 lung cancer cells at higher concentrations (100 µM), indicating its broad-spectrum anticancer activity.
Applications in Pharmaceutical Research
Due to its promising biological activities, this compound is being explored for use in drug development. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) positions it as a valuable compound in medicinal chemistry.
Q & A
Basic: What are the standard synthetic protocols for methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves sulfonation and esterification steps. Key parameters include:
- Catalysts/Solvents: Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reactivity of the chlorosulfonyl group. Catalysts like triethylamine may neutralize HCl byproducts .
- Temperature Control: Reactions often proceed at 0–5°C to minimize side reactions (e.g., hydrolysis of the chlorosulfonyl group) .
- Workup: Aqueous extraction and column chromatography are used for purification.
Optimization Strategy:
Design of Experiments (DoE) can systematically vary factors (solvent, temperature, stoichiometry) to maximize yield. For example, fractional factorial designs help identify critical parameters .
Advanced: How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols). Mechanistic studies using kinetic isotope effects or DFT calculations can reveal transition states. Key considerations:
- Leaving Group Ability: The chloride ion departure is rate-determining in SN2 mechanisms .
- Steric Effects: Substituents on the furan ring may hinder nucleophilic attack. Computational modeling (e.g., Gaussian software) predicts regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
